Jesterone
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Overview
Description
Jesterone is a natural product found in Pestalotiopsis jesteri with data available.
Scientific Research Applications
Antifungal Properties
Jesterone, a compound isolated from the endophytic fungus Pestalotiopsis jesteri, exhibits notable antifungal properties, particularly against oomycetous fungi, which are among the most pathogenic plant disease-causing fungi (Li & Strobel, 2001).
Synthetic and Chemical Studies
The total synthesis of jesterone has been accomplished, highlighting its chemical significance and potential for further biological applications (Mehta & Pan, 2004). This synthetic approach is essential for exploring the chemical diversity of jesterone and related molecules for various applications, including potential pharmaceutical uses (Hu et al., 2001).
Biological Activities
Jesterone and its derivatives, like jesterone dimer, have been studied for their potential in inhibiting the activation of transcription factors involved in cell growth and apoptosis, which is crucial in the context of chronic inflammatory diseases and cancer (Liang et al., 2003).
Applications in Medical Research
While not directly related to jesterone, studies on related compounds such as dehydroepiandrosterone (DHEA) and aldosterone have implications for understanding the broader spectrum of biological activities of steroidal compounds. These studies shed light on potential applications in areas such as immune function modulation, heart failure treatment, and viral infection responses (Casson et al., 1993; Pitt et al., 1999; Chang et al., 2005).
properties
Product Name |
Jesterone |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1R,5S,6R)-5-hydroxy-4-(hydroxymethyl)-1-(3-methylbut-2-enyl)-3-[(E)-prop-1-enyl]-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C15H20O4/c1-4-5-10-11(8-16)12(17)14-15(19-14,13(10)18)7-6-9(2)3/h4-6,12,14,16-17H,7-8H2,1-3H3/b5-4+/t12-,14+,15-/m0/s1 |
InChI Key |
IIGGBGHNVOFBQW-ZQUADUEKSA-N |
Isomeric SMILES |
C/C=C/C1=C([C@@H]([C@@H]2[C@](C1=O)(O2)CC=C(C)C)O)CO |
Canonical SMILES |
CC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C)O)CO |
synonyms |
jesterone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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